molecular formula C14H10F3NO3 B14813567 3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol

3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol

Cat. No.: B14813567
M. Wt: 297.23 g/mol
InChI Key: XATPCXJHEVTHQO-UHFFFAOYSA-N
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Description

3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzenediol structure through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol typically involves the condensation of 4-(trifluoromethoxy)aniline with 3,4-dihydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenol
  • 3-(trifluoromethyl)phenol
  • 4-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

Compared to similar compounds, 3-({[4-(trifluoromethoxy)phenyl]imino}methyl)-1,2-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethoxy and imino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-11-6-4-10(5-7-11)18-8-9-2-1-3-12(19)13(9)20/h1-8,19-20H

InChI Key

XATPCXJHEVTHQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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